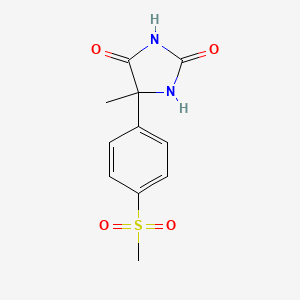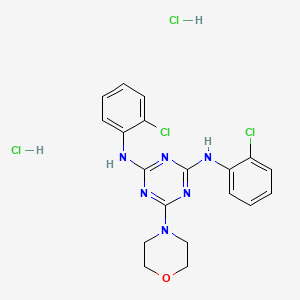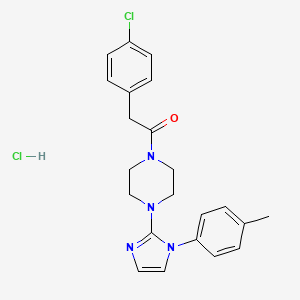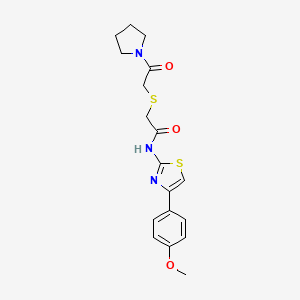![molecular formula C14H12F3N3O2 B2805440 3-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide CAS No. 883010-07-9](/img/structure/B2805440.png)
3-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is an organic compound with the molecular formula C14H12F3N3O2 It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridinyl group attached to a benzohydrazide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 3,5-dichloro-2,4,6-trifluoropyridine, is treated with sodium methoxide to yield the corresponding methoxy-substituted pyridine derivative.
Hydrazide Formation: The methoxy-substituted pyridine derivative is then reacted with hydrazine hydrate to form the pyridinyl hydrazide intermediate.
Coupling with Benzoyl Chloride: The pyridinyl hydrazide intermediate is coupled with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product, 3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.
科学研究应用
3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of trifluoromethyl-substituted pyridines.
作用机制
The mechanism of action of 3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide: This compound has a similar structure but with a quinoxaline ring instead of a pyridine ring.
2-Bromo-5-methoxy-N’-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: This compound features a thiazole ring and a bromo substituent.
Uniqueness
3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity. The combination of the methoxy and pyridinyl groups further contributes to its unique chemical behavior and applications.
属性
IUPAC Name |
3-methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-22-11-4-2-3-9(7-11)13(21)20-19-12-8-10(5-6-18-12)14(15,16)17/h2-8H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAHIIFDWUDXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2805357.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2805359.png)

![5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2805363.png)
![2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2805364.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2805366.png)
![3-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2805367.png)

![3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2805369.png)
![Tert-butyl N-[(3R,4R)-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-3-yl]carbamate](/img/structure/B2805373.png)
![1-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2805374.png)

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidine-5-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2805378.png)
